

# Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of HSD17B13 Inhibition

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Compound of Interest		
Compound Name:	Hsd17B13-IN-26	
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Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-26" is not publicly available. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibition by summarizing available data for two representative investigational inhibitors: the small molecule BI-3231 and the small interfering RNA (siRNA) therapeutic rapirosiran.

## Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] These genetic findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.[6]

### **Pharmacokinetics of HSD17B13 Inhibitors**

The pharmacokinetic profiles of HSD17B13 inhibitors vary significantly based on their modality (e.g., small molecule vs. siRNA). Below are summaries for BI-3231 and rapirosiran.

## **BI-3231 (Small Molecule Inhibitor)**



BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[3][5] Its pharmacokinetic properties have been characterized in preclinical in vitro and in vivo models.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of BI-3231

Parameter	Species	Value	Reference
In Vitro Properties			
Hepatocyte Stability (% QH)	Human / Mouse	58 / 57	[7]
Plasma Protein Binding (%)	Human / Mouse	96.9 / 91.9	[7]
In Vivo Mouse PK			
Clearance (% QH)	Mouse	126.7	[7]
Volume of Distribution (Vss)	Mouse	1.4 L/kg	[7]
Mean Residence Time (IV)	Mouse	0.2 h	[7]
Tmax (Oral)	Mouse	0.25 h	[7]
Oral Bioavailability (F)	Mouse	10%	[1][7]
In Vivo Rat PK			
Clearance	Rat	Biphasic and rapid	[8]

### QH = Hepatic Blood Flow

In vivo pharmacokinetic studies in rodents revealed that BI-3231 has a more rapid plasma clearance than predicted from in vitro hepatocyte studies.[5][9] Despite its rapid clearance from plasma, BI-3231 shows significant accumulation and retention in the liver, the primary site of target engagement.[5][10] This extensive liver distribution is a desirable characteristic for a drug targeting a hepatic enzyme.[5]



### Rapirosiran (siRNA Therapeutic)

Rapirosiran is an N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) designed to specifically target and degrade HSD17B13 mRNA in hepatocytes.[11][12]

Table 2: Clinical Pharmacokinetic Parameters of Rapirosiran

Parameter	Population	Observation	Reference
Plasma Concentration	Healthy Adults	Declined rapidly by 24 hours post-dose	[11]
Excretion	Healthy Adults	17% - 37% of the dose excreted in urine	[11]

The GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor, leading to efficient uptake in the liver.

## **Pharmacodynamics of HSD17B13 Inhibition**

The pharmacodynamic effects of HSD17B13 inhibitors are assessed by measuring target engagement (i.e., reduction in HSD17B13 levels or activity) and downstream effects on biomarkers of liver health.

### **BI-3231**

In vitro studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in both human and mouse hepatocytes.[2] Treatment with BI-3231 resulted in decreased triglyceride accumulation, improved cell proliferation and differentiation, and increased mitochondrial respiratory function.[2]

### Rapirosiran

A Phase 1 clinical trial evaluated the pharmacodynamics of rapirosiran in adults with MASH. [11]

Table 3: Pharmacodynamic Effects of Rapirosiran in MASH Patients



Endpoint	Dose Group	Result	Reference
Liver HSD17B13 mRNA	400 mg	Median reduction of 78% at 6 months	[11]

These results demonstrate a robust and dose-dependent reduction of the target mRNA in the liver, confirming the mechanism of action for this RNA interference therapeutic.[11]

## Experimental Protocols and Methodologies In Vivo Pharmacokinetics of BI-3231 in Mice

- Objective: To determine the pharmacokinetic profile and tissue distribution of BI-3231.
- Methodology:
  - A single dose of BI-3231 was administered to mice either intravenously (1.9 mg/kg) or orally (19 mg/kg).[7]
  - Blood samples were collected at various time points post-administration.
  - For tissue distribution, mice were administered a single oral dose (50 μmol/kg), and plasma and liver tissue were collected over 72 hours.[10]
  - The concentration of BI-3231 in plasma and liver homogenates was quantified using an appropriate analytical method (e.g., LC-MS/MS).
  - Pharmacokinetic parameters were calculated from the concentration-time data.

### Phase 1 Clinical Trial of Rapirosiran (ALN-HSD-001)

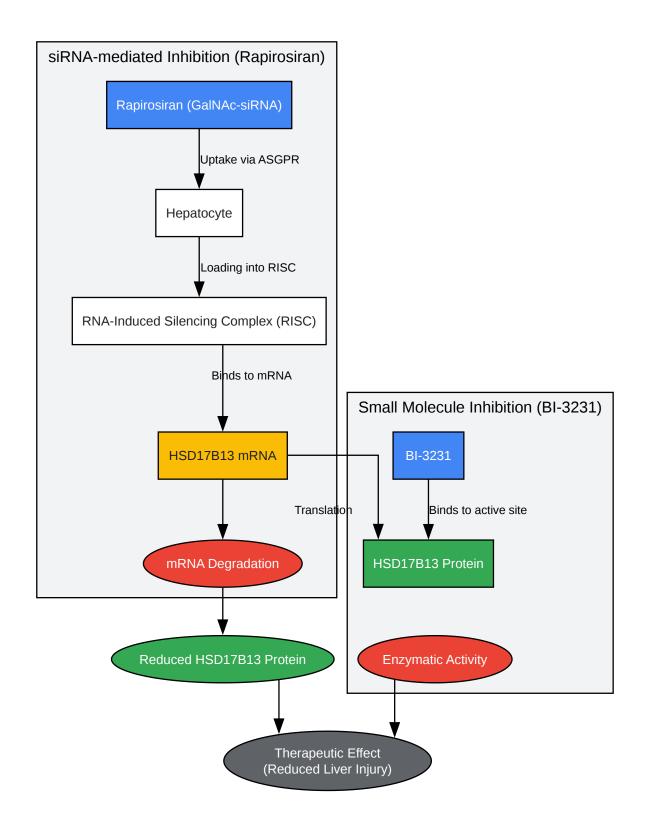
- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rapirosiran.[11]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study in two parts.
   [11]
- Part A Methodology (Healthy Adults):



- 58 healthy adult participants received single ascending subcutaneous doses of rapirosiran or placebo.[11]
- Blood and urine samples were collected to assess pharmacokinetics.[11]
- Safety and tolerability were monitored throughout the study.
- Part B Methodology (MASH Patients):
  - 46 adult patients with MASH received two doses of rapirosiran or placebo, administered
     12 weeks apart.[11]
  - Liver biopsies were performed at screening and post-randomization to measure the change in HSD17B13 mRNA levels.[11]
  - The primary endpoint was the frequency of adverse events.[11]

## **Visualizations: Pathways and Workflows**









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